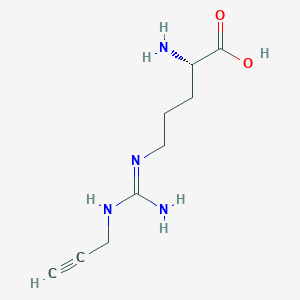

N-omega-propargyl-L-arginine

Description

Contextualization within the Landscape of Nitric Oxide Synthase (NOS) Inhibitor Research

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. drugbank.comresearchgate.net The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. drugbank.com There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).

Given the diverse roles of NO, the development of inhibitors for NOS has been a major focus of research. These inhibitors are invaluable tools for dissecting the specific functions of each NOS isoform and hold therapeutic potential for conditions associated with dysregulated NO production. The landscape of NOS inhibitor research includes a variety of L-arginine analogs designed to compete with the natural substrate. medchemexpress.com Compounds like Nω-propyl-L-arginine have been developed as potent and selective inhibitors of nNOS. medchemexpress.commedchemexpress.com Another example is Nω-Nitro-L-arginine (L-NNA), which acts as a general nitric oxide synthase inhibitor. abcam.com

N-omega-propargyl-L-arginine (NPLA) emerged within this context as a potential mechanism-based inactivator of nNOS and iNOS. acs.org It was designed to be a potent and reversible competitive inhibitor for both isoforms. acs.org The development of such specific inhibitors is crucial for understanding the distinct roles of each NOS isoform in various biological processes. nih.gov

Rationale for Incorporating Alkyne Moieties in Arginine Analogs for Chemical Biology Investigations

The incorporation of an alkyne group (a carbon-carbon triple bond) into arginine analogs like NPLA is a strategic choice for chemical biology investigations. This functional group provides a versatile handle for "bioorthogonal" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govresearchgate.net

The key advantages of using alkyne moieties are:

Bioorthogonality : The alkyne group is largely absent in biological systems, meaning it can react selectively with a partner molecule (typically an azide) without interfering with native biochemical processes. researchgate.net

Versatility in Labeling : The alkyne handle allows for the attachment of various reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. nih.govmdpi.com This enables researchers to visualize, track, and isolate the modified peptides or proteins.

Peptide Conjugation : Alkyne-functionalized arginine can be incorporated into peptides, allowing for their conjugation to other molecules or surfaces in a site-specific manner. nih.gov This is particularly useful for creating peptide-based pharmacological tools. nih.gov

Development of Probes : The alkyne group is instrumental in designing multifunctional chemical probes. For instance, probes can be created that not only bind to a target protein but also allow for subsequent labeling and identification of interacting partners. mdpi.com

The synthesis of alkyne-functionalized arginine building blocks that are compatible with standard peptide synthesis methods has expanded the toolkit for creating sophisticated molecular probes. nih.gov

Overview of this compound's Significance as a Research Probe in Enzymology and Molecular Biology

This compound and other alkyne-containing arginine analogs serve as powerful research probes in enzymology and molecular biology. Their significance stems from their ability to interact with specific enzymes and then be detected or manipulated via their alkyne group.

In the study of nitric oxide synthases, NPLA was synthesized to act as a potential mechanism-based inactivator. acs.org While it turned out to be a potent reversible competitive inhibitor rather than a time-dependent inactivator, its study provided valuable insights into the active site of NOS isoforms. acs.org The research demonstrated that the NOS active site can accommodate various structures, but a specific orientation is necessary for oxidation to occur. acs.org

The broader application of alkyne-modified amino acids extends to the study of other enzyme families, such as protein arginine methyltransferases (PRMTs). rsc.orgmdpi.com These enzymes play a critical role in post-translational modification by transferring a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues in proteins. rsc.orgmdpi.com By replacing the methyl group of SAM with a propargyl group, researchers can create cofactor analogs that allow for the labeling and identification of PRMT substrates. rsc.org

The ability to use click chemistry to attach probes to these modified amino acids has been a significant advancement. mdpi.com It allows for the investigation of protein-protein interactions and the identification of novel enzyme substrates, contributing to our understanding of complex cellular processes. mdpi.comrsc.org

| Feature | Description |

| Compound Name | This compound (NPLA) |

| Chemical Formula | C9H16N4O2 nih.gov |

| Primary Target | Nitric Oxide Synthases (NOS) acs.org |

| Mechanism of Action on NOS | Potent, reversible competitive inhibitor acs.org |

| Key Functional Group | Alkyne (propargyl group) |

| Application in Research | Probe for studying enzyme mechanisms, particularly NOS. acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H16N4O2 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[amino-(prop-2-ynylamino)methylidene]amino]pentanoic acid |

InChI |

InChI=1S/C9H16N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h1,7H,3-6,10H2,(H,14,15)(H3,11,12,13)/t7-/m0/s1 |

InChI Key |

IAYULXZCALADJD-ZETCQYMHSA-N |

Isomeric SMILES |

C#CCNC(=NCCC[C@@H](C(=O)O)N)N |

Canonical SMILES |

C#CCNC(=NCCCC(C(=O)O)N)N |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Academic Research Applications

Methodologies for N-omega-propargyl-L-arginine Synthesis within Laboratory Settings

The synthesis of this compound is crucial for its application as a research tool, most notably as an inhibitor of nitric oxide synthases (NOS). nih.gov While detailed, step-by-step published protocols are not broadly available, the synthesis can be accomplished through established methodologies for creating N-omega-substituted arginine derivatives. The general approach involves the guanylation of the δ-amino group of a protected L-ornithine precursor.

A common strategy begins with L-ornithine that has its α-amino and carboxyl groups protected. For instance, Nα-Boc-L-ornithine is a frequent starting material. The key step is the introduction of the propargyl-guanidino group. This can be achieved by reacting the protected ornithine with a guanylating agent that carries the propargyl moiety. Reagents such as N-propargyl-S-methylisothiourea or 1H-pyrazole-1-carboxamidine derivatives substituted with a propargyl group are suitable for this transformation. The reaction typically proceeds under basic conditions to ensure the ornithine side-chain amine is deprotonated and nucleophilic. The final step involves the removal of the protecting groups (e.g., Boc and any carboxyl esters) under acidic conditions to yield the final product, this compound, which is often isolated as a salt (e.g., hydrochloride).

A summary of the reagents and their roles in a representative synthesis is provided below.

| Reagent/Starting Material | Purpose in Synthesis |

|---|---|

| Nα-Boc-L-ornithine | Starting chiral backbone with protected α-amino group to prevent side reactions. |

| Propargylamine (B41283) | Source of the N-omega-propargyl group. |

| Guanylating Agent (e.g., S-methylisothiourea or similar) | Reacts with propargylamine to form the propargyl-substituted guanylating reagent. |

| Base (e.g., Triethylamine, DIPEA) | Deprotonates the δ-amino group of ornithine for the nucleophilic attack. |

| Acid (e.g., HCl in Dioxane, TFA) | Final step to remove the Boc protecting group from the α-amino group. |

Spectroscopic Characterization Techniques Applied to Arginine Derivatives for Structural Elucidation

The structural elucidation of this compound and related derivatives relies on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides unique information to confirm the covalent structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for confirming the presence and connectivity of the atoms.

¹H NMR: The proton NMR spectrum of L-arginine shows characteristic signals for the α-proton, and the β, γ, and δ-methylene protons of the alkyl chain. acs.orgisotope.com For this compound, additional distinct signals are expected: a triplet for the acetylenic proton (≡C-H) around 2.2 ppm and a doublet for the methylene (B1212753) protons adjacent to the nitrogen (-N-CH₂-C≡) around 4.0 ppm.

¹³C NMR: The carbon spectrum confirms the presence of all nine carbon atoms, including the unique signals for the two sp-hybridized carbons of the alkyne group (typically in the 70-80 ppm range).

¹⁵N NMR: For detailed mechanistic studies, ¹⁵N NMR spectroscopy can be exceptionally informative. As demonstrated with the analogue N-omega-hydroxy-L-arginine, ¹⁵N NMR is used to confirm the position of nitrogen atoms within the guanidinium (B1211019) group, which is crucial when using isotopically labeled precursors. chemscene.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural components. High-resolution mass spectrometry (HRMS) can verify the molecular formula (C₉H₁₆N₄O₂) with high accuracy. nih.gov Tandem MS (MS/MS) helps to confirm the structure by analyzing fragment ions. For the related compound N-omega-propyl-L-arginine, MS/MS analysis shows characteristic losses corresponding to the alkylated guanidino group. acs.org

Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule. For this compound, the spectrum would be expected to show:

A sharp, weak absorption band around 3300 cm⁻¹ for the terminal alkyne (≡C-H) stretch.

A weak absorption around 2100-2200 cm⁻¹ for the alkyne C≡C stretch.

Broad bands for O-H (from the carboxylic acid) and N-H (from amine and guanidinium groups) stretches in the 2500-3400 cm⁻¹ region.

Strong absorption for the carboxylate (COO⁻) asymmetric stretch around 1600 cm⁻¹.

| Technique | Functional Group/Moiety | Expected Observation |

|---|---|---|

| ¹H NMR | Acetylenic Proton (≡C-H) | ~2.2 ppm (triplet) |

| ¹H NMR | Propargylic Protons (-CH₂-C≡) | ~4.0 ppm (doublet) |

| ¹³C NMR | Alkyne Carbons (-C≡C-) | ~70-80 ppm |

| IR Spectroscopy | Terminal Alkyne Stretch (≡C-H) | ~3300 cm⁻¹ (sharp, weak) |

| IR Spectroscopy | Alkyne Stretch (C≡C) | ~2100-2200 cm⁻¹ (weak) |

| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z 213.1346 |

Strategies for Functionalization and Labeling of this compound for Advanced Research Probes

The propargyl group is not merely a structural modification; it is a versatile chemical handle that allows for further functionalization and labeling of the arginine molecule. This capability is central to its use as an advanced research probe.

Bio-orthogonal Tagging Approaches for Molecular Imaging

The terminal alkyne of this compound is an ideal functional group for bio-orthogonal chemistry. acs.org These are reactions that can occur in complex biological environments without interfering with native biochemical processes. chalcogen.ro The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". abcam.com

This strategy allows researchers to use this compound as a chemical reporter. The molecule can be introduced into a biological system where it may act as a substrate or inhibitor for a target enzyme, such as nitric oxide synthase. plos.org After it has interacted with its target protein, an azide-containing probe can be added. This probe can be a fluorescent dye for molecular imaging, a biotin (B1667282) tag for affinity purification and subsequent identification of the target protein, or another reporter molecule. nih.gov The CuAAC reaction will then covalently and specifically link the reporter probe to the this compound, effectively "tagging" the protein it has bound to. This approach allows for the visualization and identification of enzyme-substrate or enzyme-inhibitor complexes within cells or cell lysates.

| Component | Role in Strategy | Example |

|---|---|---|

| Bio-orthogonal Handle | The reactive group on the probe molecule. | Terminal Alkyne (on this compound) |

| Reaction Partner | The complementary reactive group on the reporter tag. | Azide (B81097) (-N₃) |

| Bio-orthogonal Reaction | The specific chemical ligation. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reporter Tag | The molecule used for detection or purification. | Azido-fluorescein (imaging), Azido-biotin (purification) |

Isotopic Labeling for Mechanistic Tracing Studies

To investigate the mechanism of action or the metabolic fate of this compound, researchers can employ isotopic labeling. This involves synthesizing the molecule with one or more atoms replaced by their heavier, stable isotopes. The use of stable isotope-labeled internal standards is a mature technique that enables high precision and accuracy in mass spectrometry-based quantitative analysis of arginine and its metabolites.

Common isotopes used for labeling amino acids include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). For example, a ¹⁵N-labeled version of this compound could be synthesized using a ¹⁵N-labeled guanylating agent. This labeled compound would be chemically identical to the unlabeled version but distinguishable by mass spectrometry.

Once administered to a biological system, the labeled molecule can be traced. By analyzing samples over time with LC-MS, researchers can track the parent compound and identify any metabolites that are formed, as they will also contain the heavy isotope. This approach is invaluable for understanding how the compound is processed by enzymes and for elucidating reaction mechanisms. For instance, studies on the related compound N-omega-hydroxy-L-arginine used ¹⁵N labeling to prove that the hydroxylated nitrogen atom is the one converted to nitric oxide by NOS. chemscene.com A similar strategy with labeled this compound could clarify its mechanism of NOS inhibition.

| Isotope | Typical Application | Detection Method |

|---|---|---|

| Carbon-13 (¹³C) | Tracing the carbon backbone in metabolic studies. | Mass Spectrometry, ¹³C NMR |

| Nitrogen-15 (¹⁵N) | Probing the chemistry of the guanidino group. | Mass Spectrometry, ¹⁵N NMR |

| Deuterium (²H) | Studying kinetic isotope effects in enzyme mechanisms. | Mass Spectrometry, ²H NMR |

Enzymological and Molecular Mechanisms of Interaction

Reversible Competitive Inhibition of Nitric Oxide Synthase Isoforms by N-omega-propargyl-L-arginine

This compound functions as a potent competitive inhibitor of the nitric oxide synthase (NOS) isoforms. nih.gov Its mechanism involves binding to the active site of the enzyme, thereby competing with the natural substrate, L-arginine. This interaction is reversible and does not involve the formation of covalent bonds with the enzyme. Research indicates that it acts as a nonselective inhibitor of the NOS isoforms. nih.gov

As a potent competitive inhibitor, this compound exhibits strong affinity for the various NOS isoforms. While specific affinity constants (Kᵢ) are determined through detailed kinetic studies, the literature broadly characterizes it as a potent inhibitor without always specifying the exact numerical values for each isoform. nih.gov The potency is attributed to its structural similarity to L-arginine, allowing it to effectively occupy the substrate-binding site. The inhibition follows a competitive model, where the degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate, L-arginine. nih.gov

The inhibitory profile of this compound is best understood when compared with other L-arginine derivatives. nih.gov Unlike some analogs that act as mechanism-based inactivators, this compound's action is strictly that of a reversible competitive inhibitor. nih.gov

A comparative analysis highlights these distinctions:

Nω-allyl-L-arginine : This stoichiometric isomer of this compound also acts as a competitive inhibitor but additionally causes mechanism-based (suicide) inactivation of both neuronal NOS (nNOS) and inducible NOS (iNOS). nih.gov

Nω-propyl-L-arginine (L-NPLA) : This analog is a reversible inhibitor that shows a strong preference for the nNOS isoform over the endothelial (eNOS) and inducible (iNOS) isoforms. nih.govmedchemexpress.com

Nω-cyclopropyl-L-arginine : Similar to this compound, this compound functions purely as a nonselective competitive inhibitor of NOS isoforms. nih.gov

L-NG-Monomethyl-L-arginine (L-NMA) : A widely used inhibitor, L-NMA acts as a competitive inhibitor for all NOS isoforms but can also behave as a mechanism-based inhibitor for nNOS and iNOS. nih.govconsensus.app

Broader Molecular Interactions within the Arginine Metabolic Network

Effects on Nitric Oxide Production and Downstream Signaling Pathways

This compound modulates the production of nitric oxide (NO) through at least two distinct molecular mechanisms. The primary and indirect mechanism involves its function as an inhibitor of the enzyme dimethylarginine dimethylaminohydrolase (DDAH). mdpi.com DDAH is responsible for the metabolic clearance of endogenous asymmetric dimethylarginine (ADMA), which is a competitive inhibitor of all nitric oxide synthase (NOS) isoforms. By inhibiting DDAH, this compound leads to the accumulation of ADMA. Elevated levels of ADMA then compete with the substrate L-arginine for the active site of NOS enzymes, resulting in decreased synthesis of NO. mdpi.combiorxiv.org

The reduction in NO bioavailability has significant consequences for downstream signaling pathways that are dependent on this gaseous messenger molecule. The most prominent of these is the NO/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling cascade. drugbank.commdpi.com Nitric oxide normally activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. drugbank.comresearchgate.net As a crucial second messenger, cGMP activates downstream targets like cGMP-dependent protein kinase (PKG), which in turn phosphorylates various proteins to mediate physiological responses such as smooth muscle relaxation and vasodilation. researchgate.net By diminishing NO production, this compound attenuates the activation of sGC, leading to lower intracellular cGMP levels and a dampening of these NO-mediated effects. nih.gov

Table 1: Enzymatic Targets of this compound in the Nitric Oxide Pathway

| Target Enzyme | Direct/Indirect Interaction | Consequence of Interaction |

|---|---|---|

| Dimethylarginine Dimethylaminohydrolase (DDAH) | Direct Inhibition | Accumulation of ADMA, an endogenous NOS inhibitor. mdpi.com |

| Neuronal Nitric Oxide Synthase (nNOS) | Direct Inhibition | Reduced NO synthesis in neuronal tissues. mit.edu |

| Inducible Nitric Oxide Synthase (iNOS) | Direct Inhibition | Reduced NO synthesis during inflammatory responses. mit.edu |

Potential Influence on Related Arginine-Modifying Enzymes or Transporters

The influence of this compound extends to other key components of arginine metabolism, primarily through its documented interaction with arginine-modifying enzymes and its potential interaction with arginine transporters.

The most clearly defined interaction is its inhibition of DDAH, which is itself an arginine-modifying enzyme as it metabolizes methylated arginine derivatives. mdpi.com Its ability to inhibit DDAH places it within a class of compounds developed to modulate the NO pathway by altering the concentration of the endogenous inhibitor ADMA. The selectivity of this compound for DDAH over other arginine-metabolizing enzymes, such as arginase, is a key aspect of its pharmacological profile. Arginase competes with NOS for the common substrate L-arginine, converting it to L-ornithine and urea. nih.govmdpi.com While many L-arginine analogues have been investigated for their effects on arginase, specific data on the direct effects of this compound on arginase activity are not extensively documented in the available literature.

As a structural analogue of L-arginine, this compound has the potential to influence the activity of arginine transporters. Cellular uptake of L-arginine is predominantly mediated by the cationic amino acid transporters (CATs), which belong to the solute carrier family SLC7. mdpi.comub.edu These transporters, such as CAT-1 and CAT-2, are crucial for supplying substrate to NOS enzymes, and their activity can be a rate-limiting factor for NO production. ub.eduphysoc.org Structural analogues of L-arginine frequently act as competitive substrates or inhibitors for these transporters. ub.edu Therefore, it is plausible that this compound competes with L-arginine for binding to and transport by CATs. Such an interaction would reduce the intracellular availability of L-arginine for NOS, representing a third mechanism by which this compound could potentially decrease NO synthesis.

Table 2: Known and Potential Interactions with Arginine-Modifying Systems

| System Component | Type | Known/Potential Effect of this compound |

|---|---|---|

| Dimethylarginine Dimethylaminohydrolase (DDAH) | Arginine-Modifying Enzyme | Known Inhibitor. mdpi.com |

| Arginase | Arginine-Modifying Enzyme | Potential for interaction, but specific inhibitory data is not widely documented. nih.gov |

Applications As a Chemical Biology Tool and Research Probe

N-omega-propargyl-L-arginine in Biochemical Probe Design for Target Identification

The design of biochemical probes is a critical strategy for identifying the cellular targets of small molecules and understanding their mechanism of action. Probes are typically engineered to contain a recognition element, a reactive group for covalent linkage, and a reporter tag for detection and enrichment. The propargyl group on this compound serves as a latent reporter tag, a so-called "bioorthogonal handle." mit.eduresearchgate.net

The L-arginine scaffold of the molecule allows it to be recognized and bound by enzymes that naturally process L-arginine, most notably the family of nitric oxide synthases (NOS). nih.gov Once bound, the probe can, in principle, be used to identify these interacting proteins within a complex biological sample. While specific studies detailing the use of this compound for broad target identification in complex proteomes are not extensively documented, its structural features make it a prime candidate for such applications. The strategy would involve introducing the compound to a cellular system, allowing it to bind to its target proteins, and then utilizing the propargyl group for subsequent detection or purification, thereby identifying the target.

Conceptual Framework for Activity-Based Protein Profiling (ABPP) Applications Utilizing the Propargyl Moiety

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to study the active state of enzymes within their native environment. researchgate.net ABPP probes are designed to covalently label the active site of a specific enzyme or enzyme family, providing a direct measure of their functional state. researchgate.netnih.gov

The incorporation of a terminal alkyne, such as the propargyl group in this compound, is a key design feature in modern ABPP probes. researchgate.net Historically, probes were directly tagged with bulky reporters like biotin (B1667282) or fluorophores, which could sterically hinder their interaction with the target enzyme. researchgate.net The small and sterically unobtrusive nature of the alkyne tag minimizes this interference, increasing the likelihood that the probe will be recognized and bound by the target enzyme in a manner that reflects the natural substrate interaction. researchgate.net This "tag-free" design enhances the cell permeability of the probes and allows for a more accurate profiling of enzyme activity. researchgate.net The design of this compound, with its minimal alkyne tag, aligns perfectly with these principles for creating effective proteomic probes. researchgate.netrsc.org

The true power of the propargyl group lies in its ability to participate in bio-orthogonal "click" chemistry reactions. gbiosciences.com The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netgbiosciences.com This reaction is highly specific, efficient, and occurs under biological conditions without interfering with native cellular processes. gbiosciences.com

In a typical ABPP workflow using an alkyne-tagged probe like this compound, the probe is first introduced to a complex proteome (e.g., cell lysate or even live cells). nih.gov After the probe has labeled its target enzymes, a reporter molecule containing a complementary azide (B81097) group (e.g., biotin-azide or a fluorescent-azide) is added. researchgate.net The CuAAC reaction then specifically and covalently links the reporter to the probe-labeled proteins. researchgate.net This two-step approach allows for the selective tagging and subsequent visualization or enrichment of the active enzymes that were targeted by the probe. researchgate.netnih.gov This modularity is a significant advantage, as it allows researchers to choose the most appropriate reporter tag for their downstream analytical method (e.g., fluorescence scanning of gels or mass spectrometry-based identification). researchgate.net

Design Considerations for Alkyne-Tagged Probes for Proteomic Investigations

Utilization in In Vitro Enzymatic and Cellular Model Systems

This compound has been primarily characterized through its interactions with nitric oxide synthases in purified enzyme systems and its effects have been studied in cellular models.

Nitric oxide (NO) is a critical signaling molecule produced from L-arginine by nitric oxide synthases (NOS). mdpi.com In cell culture systems, the availability of L-arginine or the activity of NOS enzymes can be manipulated to study the downstream effects of NO signaling. researchgate.net Inhibitors of NOS are frequently used tools in these studies. For instance, compounds like Nω-nitro-L-arginine (L-NNA) are used to block NO production and study the consequences in cultured cells, such as human umbilical vein endothelial cells. abcam.com

Given that this compound is a known competitive inhibitor of NOS isoforms, it can be used in cell culture experiments to modulate nitric oxide production. nih.govacs.org By competing with the endogenous L-arginine, it would reduce the rate of NO synthesis. This allows researchers to investigate the physiological roles of NO in various cellular processes, such as cell division, survival, and intercellular communication. nih.gov For example, studies have shown that intermediates in the NO synthesis pathway can induce cytostasis (a stoppage of cell growth) in tumor cells. nih.gov The use of specific inhibitors like this compound can help to dissect the contribution of NOS activity to such phenomena.

Detailed enzymatic assays using purified enzyme preparations are essential for characterizing the precise mechanism of action of inhibitors. Studies on this compound have revealed that it acts as a potent, reversible, and competitive inhibitor of both neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). acs.org This means it binds to the active site of the enzyme, preventing the binding of the natural substrate, L-arginine, but does not form a permanent covalent bond with the enzyme. acs.org

Interestingly, despite the presence of the reactive propargyl group, this compound does not act as a mechanism-based inactivator of NOS. acs.org Mechanism-based inactivators are substrates that are converted by the enzyme into a reactive species that then irreversibly inactivates the enzyme. The corresponding allyl-containing compound, Nω-allyl-L-arginine, does show such time-dependent, irreversible inhibition. acs.org This highlights that subtle changes in the structure of the inhibitor can lead to significant differences in the mechanism of inhibition. nih.gov

The kinetic parameters for the inhibition of NOS isoforms by this compound have been determined, providing quantitative measures of its potency.

| Enzyme Isoform | Compound | Inhibition Constant (Ki) | Mechanism of Inhibition |

| Neuronal Nitric Oxide Synthase (nNOS) | This compound | 430 ± 50 nM | Reversible, Competitive |

| Inducible Nitric Oxide Synthase (iNOS) | This compound | 620 ± 30 nM | Reversible, Competitive |

Table 1: Kinetic data for the inhibition of nitric oxide synthase (NOS) isoforms by this compound. The data shows that the compound is a potent competitive inhibitor for both nNOS and iNOS. Data sourced from acs.org.

This detailed kinetic analysis in purified enzyme systems is crucial for interpreting the results of cellular studies and for the rational design of more potent and selective inhibitors or activity-based probes.

Mechanistic Investigations in Isolated Tissue Preparations

This compound (NPLA) serves as a critical tool for dissecting the specific roles of nitric oxide synthase (NOS) isoforms in physiological and pathophysiological processes within isolated tissues. Its high selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS) allows researchers to probe the contribution of nNOS to cellular signaling and function, particularly in the vascular and musculoskeletal systems. medchemexpress.comtocris.commedchemexpress.com Experiments in isolated tissue preparations, such as blood vessels and skeletal muscle, have utilized NPLA to elucidate the specific pathways mediated by nNOS, distinct from other NOS isoforms.

Detailed Research Findings

Research in isolated tissue preparations often involves mounting tissues, such as arterial rings or muscle fibers, in organ baths. nih.govuantwerpen.be This allows for the controlled application of pharmacological agents and the measurement of functional responses, like contraction or relaxation. nih.govuantwerpen.be In this context, NPLA is used to inhibit nNOS, helping to determine if the observed physiological responses are dependent on NO production by this specific enzyme.

One key area of investigation has been the differential roles of nNOS and eNOS in regulating vascular tone. In studies on human skin microvasculature, NPLA was used to distinguish the contributions of these two isoforms to vasodilation. nih.gov Researchers found that the specific nNOS inhibitor NPLA attenuated cutaneous active vasodilation during heat stress but did not affect the plateau phase of local skin warming. nih.gov Conversely, the eNOS inhibitor Nω-amino-L-arginine (LNAA) reduced the response to local warming but not to heat stress. nih.gov These findings in an isolated skin flap model demonstrated the distinct roles of nNOS and eNOS in mediating NO-dependent vasodilation under different physiological stimuli. nih.gov

In another study using isolated, endothelium-denuded aortic rings from rats, NPLA was employed to investigate the mechanism of raloxifene-induced vasorelaxation. nih.gov The results showed that treatment with NPLA did not alter the relaxation caused by raloxifene (B1678788), indicating that nNOS is not involved in this particular endothelium-independent vasorelaxant effect in the aorta. nih.gov This use of NPLA was crucial in ruling out a potential pathway and focusing the investigation on other mechanisms, which were later attributed to iNOS induction and calcium channel inhibition. nih.gov

Investigations into skeletal muscle have also utilized NPLA. A study on isolated rat cremaster and extensor digitorum longus (EDL) muscles examined its role in ischemia/reperfusion injury. duke.edu The infusion of NPLA led to a significant increase in vessel diameters and blood flow in the reperfused cremaster muscle. duke.edu It also slightly enhanced the contractile function of the reperfused EDL muscle. duke.edu While these results pointed to a beneficial role for the compound in this context, the study noted that NPLA treatment also appeared to influence eNOS levels, leading the authors to suggest that its mechanism in this in vivo model may be more complex than solely nNOS inhibition. duke.edu

The following tables summarize the findings from key mechanistic studies using this compound in isolated tissue preparations.

Table 1: Mechanistic Studies of this compound in Isolated Vascular Tissue

| Tissue Preparation | Species | Experimental Conditions | Key Finding with NPLA | Mechanistic Conclusion | Citation |

|---|---|---|---|---|---|

| Cutaneous Microvasculature | Human | Whole body heat stress | Attenuated cutaneous active vasodilation. | nNOS is a key contributor to NO-mediated active vasodilation in response to heat stress. | nih.gov |

| Endothelium-denuded Aortic Rings | Rat | Raloxifene-induced relaxation | No effect on the vasorelaxant response to raloxifene. | The nNOS pathway is not involved in the endothelium-independent relaxation induced by raloxifene in the aorta. | nih.gov |

Table 2: Mechanistic Studies of this compound in Isolated Muscle Tissue

| Tissue Preparation | Species | Experimental Conditions | Key Finding with NPLA | Mechanistic Conclusion | Citation |

|---|---|---|---|---|---|

| Cremaster Muscle | Rat | Ischemia/Reperfusion | Significantly increased vessel diameter and blood flow. | NPLA demonstrated a beneficial effect on microcirculation following ischemia/reperfusion. | duke.edu |

| Extensor Digitorum Longus (EDL) Muscle | Rat | Ischemia/Reperfusion | Slightly increased contractile function. | NPLA showed a modest positive effect on the recovery of muscle function after ischemia/reperfusion. | duke.edu |

Advanced Methodological Approaches in N Omega Propargyl L Arginine Research

Spectroscopic Techniques for Enzyme-Inhibitor Complex Characterization and Interaction Dynamics

Spectroscopic methods are fundamental in studying the dynamic interactions between N-omega-propargyl-L-arginine and its target enzymes. These techniques provide insights into binding events, kinetic parameters, and conformational changes within the enzyme-inhibitor complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the binding of ligands to proteins without the need for crystallization. researchgate.net Techniques like Saturation Transfer Difference (STD) NMR are particularly valuable. In a typical STD NMR experiment, signals from the protein are selectively saturated, and this saturation is transferred to a bound ligand. By observing the signals of the free ligand that have received this saturation, researchers can identify the specific protons of this compound that are in close contact with the enzyme's binding pocket. researchgate.net This provides a detailed map of the inhibitor's binding epitope.

Furthermore, NMR can be used in competitive binding assays. For instance, by monitoring the NMR signals of a known binder, the displacement of this reference ligand by this compound can be quantified, allowing for the determination of its binding affinity. researchgate.net While specific NMR studies on this compound are not widely published, the methodologies applied to other arginine derivatives and inhibitors are directly transferable. rsc.orgresearchgate.net For example, NMR has been used to quantify levels of methylated arginines, demonstrating its utility in tracking modifications and interactions at a molecular level. rsc.orgnih.gov

UV-Visible (UV-Vis) and fluorescence spectroscopy are workhorse techniques for studying enzyme kinetics and binding interactions due to their high sensitivity. researchgate.net UV-Vis spectroscopy can monitor the catalytic activity of nitric oxide synthase by tracking the oxidation of NADPH, a cofactor in the reaction, which exhibits a characteristic absorbance at 340 nm. The presence of an inhibitor like this compound would lead to a decrease in the rate of NADPH consumption, allowing for the calculation of kinetic parameters such as the inhibition constant (Kᵢ).

Fluorescence spectroscopy offers even higher sensitivity and can be used to monitor changes in the intrinsic fluorescence of tryptophan residues within the enzyme upon inhibitor binding. researchgate.net If the binding of this compound alters the local environment of these residues, a change in fluorescence intensity or a shift in the emission maximum can be observed. Another approach involves using fluorescent probes, such as aniline (B41778) naphthalene (B1677914) sulfonate (ANS), which binds to hydrophobic regions of proteins. researchgate.net A change in ANS fluorescence upon addition of the inhibitor can indicate conformational changes in the enzyme. Competitive binding assays using fluorescently labeled ligands are also a powerful tool for determining binding constants. nih.gov

| Technique | Primary Application | Information Gained | Example Relevance for this compound |

|---|---|---|---|

| NMR Spectroscopy (e.g., STD NMR) | Binding Analysis | Identifies binding epitopes and ligand conformation in the bound state. researchgate.net | Mapping the interaction surface of this compound within the NOS active site. |

| UV-Vis Spectroscopy | Enzyme Kinetics | Measures reaction rates and determines kinetic inhibition constants (Kᵢ). | Quantifying the inhibitory potency on NOS by monitoring NADPH oxidation. |

| Fluorescence Spectroscopy | Binding Studies & Conformational Changes | Determines binding affinity (Kₑ) and detects changes in protein structure upon binding. researchgate.net | Assessing how binding affects NOS conformation through changes in intrinsic tryptophan fluorescence. |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis

Structural Biology Approaches for Active Site Analysis and Binding Conformations (e.g., Crystallography of NOS complexes with arginine analogs)

These crystallographic studies reveal that the binding of arginine analogs can induce significant conformational changes in the enzyme's active site. rcsb.org The high conservation of amino acids in the active sites across NOS isoforms makes understanding the basis for inhibitor selectivity a challenge. However, crystal structures have shown that inhibitor specificity can be determined by interactions with residues outside the immediate active site and by the enzyme's conformational flexibility. rcsb.org This flexibility allows the active site to adopt different shapes in response to binding different inhibitors, a phenomenon guided by isoform-specific residues located further from the binding pocket. rcsb.org By analyzing these structures, researchers can understand the precise orientation of the inhibitor, the key hydrogen bonds, and the hydrophobic interactions that stabilize the enzyme-inhibitor complex, which is crucial for the rational design of more potent and selective analogs.

Mass Spectrometry-Based Characterization of Covalent Modifications and Protein Adducts

Mass spectrometry (MS) is an indispensable tool for confirming the formation of covalent adducts between an inhibitor and its target protein. nih.gov The propargyl group in this compound is a potential electrophilic "warhead" that can react with nucleophilic residues, such as cysteine, in the enzyme's active site. acs.org

Two primary MS-based strategies are employed:

Top-Down/Intact Protein Analysis: The entire enzyme-inhibitor complex is introduced into the mass spectrometer. A resulting increase in the protein's mass corresponding to the molecular weight of the inhibitor provides direct evidence of covalent bond formation. nih.govacs.org This method confirms that a covalent modification has occurred.

Bottom-Up Proteomics: The modified protein is enzymatically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS). This approach can pinpoint the exact amino acid residue that has been modified. nih.gov Fragment ions of the modified peptide will show a characteristic mass shift, allowing for the identification of the specific site of covalent attachment (e.g., a catalytic cysteine). nih.govacs.org

These MS techniques have been successfully used to demonstrate that propargyl-containing probes form covalent adducts with catalytic cysteine residues in enzymes, confirming the alkyne group as the reactive species. acs.org

Computational Chemistry and In Silico Studies for Analog Design and Predictive Modeling

Computational chemistry provides powerful predictive tools for understanding inhibitor interactions and guiding the design of new, more effective analogs. These in silico methods complement experimental data by offering a dynamic and energetic perspective on ligand-protein binding. frontiersin.orgmdpi.com

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand within a protein's active site. japsonline.com For this compound, docking studies using crystal structures of NOS isoforms (e.g., PDB ID: 1QW4) can predict its binding pose and estimate its binding affinity through scoring functions. rcsb.orgjapsonline.com These studies can reveal key interactions, such as hydrogen bonds with active site residues and potential cation-π interactions between the inhibitor's guanidinium (B1211019) group and aromatic residues in the binding pocket. researchgate.net

Molecular dynamics (MD) simulations take this a step further by simulating the movement of every atom in the ligand-protein complex over time. researchgate.net An MD simulation can assess the stability of the docked pose, revealing how the inhibitor and protein adapt to each other. japsonline.com It provides insights into the flexibility of the complex and can calculate the binding free energy, offering a more accurate prediction of binding affinity. researchgate.net These computational approaches are invaluable for the rational design of this compound analogs with improved potency and selectivity. frontiersin.org

| Method | Purpose | Key Outputs | Relevance for this compound |

|---|---|---|---|

| Molecular Docking | Predicting binding mode and affinity. japsonline.com | Binding pose, scoring functions (e.g., gScore), key interactions. japsonline.com | Identifying the most likely binding orientation in the NOS active site to guide analog design. |

| Molecular Dynamics (MD) Simulations | Assessing complex stability and dynamics. researchgate.net | Root Mean Square Deviation (RMSD), binding free energy, dynamic interaction patterns. japsonline.comresearchgate.net | Validating the stability of the predicted binding pose and understanding the dynamic nature of the interaction. |

| QM/MM | Studying reaction mechanisms. frontiersin.orgresearchgate.net | Reaction energy profiles, transition state structures. researchgate.net | Investigating the mechanism of potential covalent bond formation between the propargyl group and an active site residue. |

Future Directions and Emerging Research Avenues for N Omega Propargyl L Arginine

Development of Next-Generation Arginine Analogs with Enhanced Specificity or Novel Mechanisms

The quest for more effective and selective therapeutics necessitates the continuous development of novel arginine analogs. The primary goal is to enhance specificity for a particular NOS isoform or to design molecules with entirely new mechanisms of action to minimize off-target effects and improve therapeutic outcomes.

Research in this area focuses on exploiting the subtle but significant structural differences between the active sites of the three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.gov For instance, the selectivity of Nω-propyl-L-arginine, a close relative of the propargyl analog, is a testament to this approach. It is a potent and highly selective competitive inhibitor of nNOS, showing significantly less activity against eNOS and iNOS. medchemexpress.comtocris.com This selectivity is crucial, as indiscriminate inhibition of all NOS isoforms can lead to undesirable side effects; for example, inhibiting eNOS could have negative cardiovascular consequences. nih.gov

Another avenue of development involves creating analogs with different mechanisms of inhibition. A compelling comparison is found between N-omega-propargyl-L-arginine and Nω-allyl-L-arginine. While both are arginine analogs, the latter acts as a potent time-dependent, irreversible inhibitor of nNOS, in sharp contrast to the reversible competitive inhibition shown by this compound. acs.org This suggests that modifying the unsaturated alkyl group attached to the guanidino nitrogen can fundamentally alter the molecule's interaction with the enzyme, opening possibilities for designing inhibitors with specific durations of action. acs.org Furthermore, novel formulations, such as the development of a co-amorphous compound of curcumin (B1669340) and L-arginine, have shown dramatically increased solubility and bioavailability, presenting a new mechanism to enhance the biological activity of arginine-based compounds. mdpi.com

Table 1: Comparison of Arginine Analogs

| Compound | Target(s) | Mechanism of Action | Selectivity Profile | Reference(s) |

|---|---|---|---|---|

| This compound | nNOS, iNOS | Potent, reversible competitive inhibitor. acs.org | Potent inhibitor for both nNOS and iNOS. acs.org | acs.org |

| Nω-propyl-L-arginine | nNOS | Potent, competitive, and highly selective inhibitor. medchemexpress.com | Ki of 57 nM for nNOS; 149-fold selective for nNOS over eNOS. medchemexpress.comtocris.com | medchemexpress.comtocris.comnih.gov |

| Nω-allyl-L-arginine | nNOS, iNOS | Time-dependent, irreversible inhibitor (inactivator). acs.org | Inactivator of both nNOS and iNOS. acs.org | acs.org |

| Nω-hydroxy-Nω-propargyl-L-arginine | nNOS, iNOS | Potent, reversible inhibitor. acs.org | Potent reversible inhibitor of both nNOS and iNOS. acs.org | acs.org |

Exploration of Unconventional Molecular Targets for Propargyl-Containing Probes Beyond Nitric Oxide Synthase

The propargyl group is a key functional group for "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient labeling of molecules in complex biological environments. This has spurred the exploration of this compound and other propargyl-containing molecules as probes for a variety of molecular targets beyond NOS.

One major area of research is the study of protein arginine methyltransferases (PRMTs). rsc.org These enzymes catalyze the transfer of a methyl group to arginine residues on proteins, a critical post-translational modification that regulates numerous cellular processes, including gene expression and signal transduction. rsc.org Aberrant PRMT activity is implicated in many diseases, making them important therapeutic targets. Propargyl-modified arginine analogs can be used as chemical probes to study PRMT function and develop specific inhibitors. rsc.org

The versatility of the propargyl group extends to the development of enzyme-responsive fluorescent probes for biosensing and bioimaging. bohrium.com For instance, N-propargyl derivatives are being incorporated into latent fluorophores that are activated by specific enzymes, such as proteases. bohrium.com This "covalent-assembly" approach allows for the detection of enzyme activity with high sensitivity and specificity in real-time. bohrium.com

Furthermore, the propargyl moiety serves as a crucial linker in sophisticated drug delivery systems. A logic-gated photothermal therapy agent was designed where a propargyl group is used to link a targeting moiety (a glucose derivative) to a photothermal dye via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This agent is designed to specifically target cancer cells by recognizing overexpressed glucose transporters (GLUT1) and high levels of glutathione (B108866) (GSH), demonstrating a highly precise application of a propargyl-containing system. nih.gov

Table 2: Unconventional Applications of Propargyl-Containing Probes

| Propargyl-Containing Probe Type | Molecular Target/Application | Principle of Action | Reference(s) |

|---|---|---|---|

| Arginine Analogs | Protein Arginine Methyltransferases (PRMTs) | Serve as chemical probes to study the mechanism and inhibition of PRMTs, which are key regulators of cellular processes. rsc.org | rsc.org |

| Enzyme-Responsive Probes | Proteases, other enzymes | The propargyl group is part of a latent fluorophore that becomes fluorescent upon activation by a specific enzyme, enabling biosensing. bohrium.com | bohrium.com |

| Logic-Gated Therapeutics | Cancer cells (via GLUT1 and GSH) | The propargyl group is used as a linker in a multi-component system that requires two specific cancer-related biomarkers for activation. nih.gov | nih.gov |

| Bioorthogonal Imaging Probes | Mitochondria, microtubules, specific biomolecules (e.g., NO) | The propargyl (alkyne) group reacts with an azide- or tetrazine-modified reporter (e.g., a fluorophore) in a "click" reaction for in situ imaging. rsc.org | rsc.org |

Methodological Advancements for In Situ and Spatiotemporal Biochemical Studies

Understanding the precise location and timing of molecular events is crucial for deciphering complex biological processes. The chemical properties of this compound make it an ideal tool for advanced in situ and spatiotemporal studies, particularly through the application of bioorthogonal chemistry. acs.org

The "click" reaction between the alkyne of the propargyl group and an azide-modified reporter molecule is a cornerstone of these methodologies. rsc.org This allows researchers to "tag" this compound after it has bound to its target within a cell. For example, a fluorescent azide (B81097) can be introduced, which will covalently link to the propargyl-arginine, thereby revealing the location of the target protein (e.g., NOS) through fluorescence microscopy. rsc.org This technique overcomes the limitations of using bulky fluorescent probes that might alter the behavior of the parent molecule.

These methods are part of a broader trend toward developing sophisticated probes for real-time imaging of signaling molecules. For instance, to understand the downstream effects of NOS inhibition, researchers have developed near-infrared fluorescent carbon nanotube nanosensors to map the spatiotemporal dynamics of intracellular nitric oxide (NO). acs.org These nanosensors can detect fluctuations in NO concentration in different parts of the cell over time, providing a dynamic picture of NO signaling that is not possible with assays that only measure static levels of NO byproducts like nitrite. acs.orgresearchgate.net Such methodological advancements are critical for studying how inhibitors like this compound perturb complex signaling networks in their native environment. nih.govbiorxiv.org

Integration into Systems Biology and Multi-Omics Research Platforms for Comprehensive Pathway Mapping

The full biological impact of modulating a single target like NOS can only be understood by examining its effects across the entire biological system. This is the goal of systems biology, which integrates data from various "-omics" platforms (genomics, transcriptomics, proteomics, and metabolomics) to create comprehensive maps of cellular pathways.

This compound and other arginine analogs are valuable tools in this context. By inhibiting NOS, they act as specific perturbing agents, and the system-wide responses can be monitored. For example, the metabolism of arginine is central to numerous pathways beyond NO production, including the synthesis of creatine, polyamines, and proline. dovepress.comresearchgate.net A disruption in the NO pathway can redirect arginine metabolism, leading to widespread changes. dovepress.com

Multi-omics platforms are being developed to capture these changes. For instance, integrated pipelines are used to analyze rare-variant genetic data, GWAS, and gene expression data to identify genes and pathways associated with complex traits like cardiovascular risk. medrxiv.org The L-arginine/NO pathway is a key focus in such studies. researchgate.net On the metabolomics front, advanced techniques like liquid chromatography-quadrupole Orbitrap mass spectrometry (LC-Q-Orbitrap MS) allow for the rapid and accurate quantification of dozens of metabolites, including arginine and its derivatives, from biological samples. acs.org

By integrating these datasets, researchers can build comprehensive models of how inhibiting one enzyme ripples through interconnected metabolic and signaling networks. For example, studying the proteome can reveal changes in protein arginine methylation (a key post-translational modification) in response to shifts in arginine availability. rsc.org This holistic approach is essential for identifying novel functions of known compounds, predicting potential side effects, and discovering new therapeutic targets within the complex arginine metabolome. dovepress.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N-omega-propargyl-L-arginine, and how can researchers validate purity and structural integrity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the propargyl group attachment and arginine backbone. High-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) can verify molecular weight and purity. Pair these with reverse-phase HPLC (≥98% purity threshold) and elemental analysis to cross-validate results. For stability assessments, conduct accelerated degradation studies under varying pH and temperature conditions .

Q. How should researchers design initial biological assays to evaluate the nitric oxide synthase (NOS) inhibitory activity of this compound?

- Methodology : Employ in vitro enzyme inhibition assays using purified NOS isoforms (e.g., neuronal, inducible). Use L-arginine as a positive control and measure IC₅₀ values via spectrophotometric detection of citrulline or nitric oxide (NO) metabolites. Include dose-response curves and triplicate runs to ensure reproducibility. Preclinical guidelines (e.g., NIH protocols) mandate reporting enzyme sources, buffer conditions, and statistical methods to enable replication .

Q. What are the critical parameters for optimizing the synthesis of this compound to minimize side reactions?

- Methodology : Monitor reaction pH (ideally 8.5–9.5) to avoid arginine decomposition. Use propargyl bromide in a polar aprotic solvent (e.g., DMF) with controlled stoichiometry (1:1.2 molar ratio). Track reaction progress via thin-layer chromatography (TLC) and quench excess reagents with scavengers like Amberlyst® resins. Purify via ion-exchange chromatography to isolate the target compound from unreacted L-arginine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across preclinical studies?

- Methodology : Conduct meta-analyses to identify variables such as animal models (e.g., murine vs. primate), dosing regimens, or bioanalytical methods (e.g., LC-MS/MS vs. ELISA). Validate assays using certified reference standards and cross-lab reproducibility trials. Apply multivariate statistical models to isolate confounding factors (e.g., diet, genetic variability) and align findings with NIH reporting standards .

Q. What experimental strategies are effective for elucidating the off-target effects of this compound in cellular systems?

- Methodology : Use high-throughput screening (HTS) panels (e.g., kinase or GPCR assays) to identify unintended interactions. Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map pathway perturbations. Integrate CRISPR-Cas9 knockouts of NOS isoforms to distinguish on-target vs. off-target effects. Validate findings in primary cell lines and 3D organoid models to improve physiological relevance .

Q. How should researchers design a mechanistic study to investigate the role of this compound in modulating endothelial dysfunction?

- Methodology : Use aortic ring assays to measure vasoreactivity under hypoxia/reoxygenation conditions. Pair with siRNA-mediated NOS knockdowns and real-time NO sensors (e.g., DAF-FM dyes). Correlate findings with in vivo models (e.g., murine ischemia-reperfusion injury) and histopathological analyses. Ensure blinding and randomization to reduce bias, per NIH guidelines .

Q. What computational approaches can predict the binding dynamics of this compound with NOS isoforms?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of NOS (PDB entries: 1NOS, 3E7T). Validate with molecular dynamics (MD) simulations (≥100 ns trajectories) to assess binding stability. Cross-reference with alanine scanning mutagenesis to identify critical residues. Use density functional theory (DFT) to model electronic interactions of the propargyl group .

Methodological Best Practices

- Data Validation : Include positive/negative controls in all assays and report raw data with error margins (SEM/SD). Use open-access repositories (e.g., PubChem) for spectral data .

- Reproducibility : Document protocols using platforms like protocols.io and share code/scripts via GitHub. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal welfare and obtain institutional review board (IRB) approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.